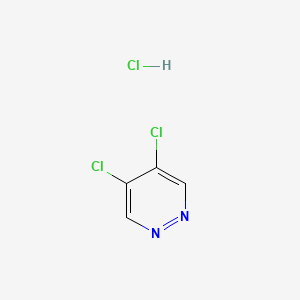

4,5-Dichloropyridazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

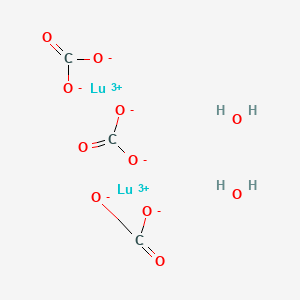

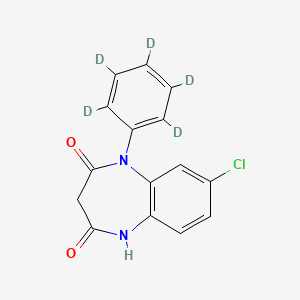

4,5-Dichloropyridazine hydrochloride is a chemical compound with the CAS Number: 1245644-88-5 . It has a molecular weight of 185.44 . It is used in the preparation of 2,3,6-triazaphenothiazine and related compounds .

Molecular Structure Analysis

The molecular formula of this compound is C4H3Cl3N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da .Physical And Chemical Properties Analysis

4,5-Dichloropyridazine has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 153.2±7.4 °C . It has a molar refractivity of 32.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 99.8±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

4,5-Dichloropyridazine hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological properties. Research has focused on creating novel derivatives and evaluating their biological activities, such as analgesic, anti-inflammatory, antimicrobial, and anticonvulsant effects.

Analgesic and Anti-inflammatory Properties : One study involved the synthesis of novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities. Compounds derived from this compound showed significant activity, indicating potential for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Antimicrobial and Antifungal Activities : Another study focused on the reaction of this compound with other compounds to produce derivatives that exhibited antimicrobial and antifungal activities, highlighting the compound's utility in creating new antibacterial agents (Sayed et al., 2003).

Antiprotozoal Activity : Research on the microwave-assisted synthesis of pyridazines carrying polyfluoro substituents from this compound showed that these compounds possess antibacterial, antiviral, and antiprotozoal activity, demonstrating the versatility of this compound in contributing to the development of compounds with diverse biological activities (Kamiński et al., 2006).

Anti-Diabetic Properties : The compound also plays a role in the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing promise as anti-diabetic medications. This highlights the potential of this compound derivatives in contributing to the treatment of diabetes (Bindu et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4,5-dichloropyridazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2.ClH/c5-3-1-7-8-2-4(3)6;/h1-2H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBWUHDZOYHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744853 |

Source

|

| Record name | 4,5-Dichloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245644-88-5 |

Source

|

| Record name | 4,5-Dichloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

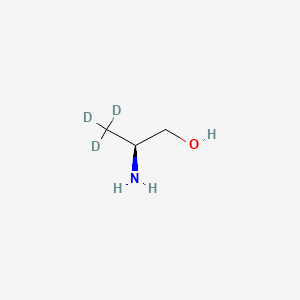

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)